molecular formula C18H22N2O4S2 B2939166 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide CAS No. 1021089-30-4

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Cat. No. B2939166
CAS RN: 1021089-30-4
M. Wt: 394.5
InChI Key: RBEVDKPVWCTVCW-UHFFFAOYSA-N
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Description

The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide” is a complex organic molecule. It contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. This ring is substituted with an ethylsulfonyl group and a 3-methylbenzenesulfonamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring and the introduction of the ethylsulfonyl and 3-methylbenzenesulfonamide groups. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinoline ring, ethylsulfonyl group, and 3-methylbenzenesulfonamide group would contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the sulfonamide group might participate in reactions involving nucleophilic attack on the sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For instance, the presence of polar groups like sulfonamide might increase its solubility in polar solvents .

Scientific Research Applications

Cancer Research

Sulfonamide derivatives have been synthesized and evaluated for their anti-cancer properties. These compounds, including variations of tetrahydroquinoline sulfonamides, exhibit pro-apoptotic effects by activating signaling pathways such as p38/ERK phosphorylation in cancer cells, significantly reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes (Cumaoğlu et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Isoquinolinesulfonamides, including those structurally related to the compound , act as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These inhibitory actions have significant implications for therapeutic applications, including treatments for Alzheimer’s disease, as these enzymes play critical roles in various disease pathways (Hidaka et al., 1984).

Antimicrobial and Antifungal Activities

Novel sulfonamide derivatives have demonstrated considerable antimicrobial and antifungal activities. This is illustrated by the synthesis and evaluation of various compounds for their activity against a range of bacterial and fungal strains, showcasing the potential of sulfonamide derivatives in developing new antimicrobial agents (Vanparia et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, and studying its interactions with biological systems .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-3-25(21,22)20-11-5-7-15-9-10-16(13-18(15)20)19-26(23,24)17-8-4-6-14(2)12-17/h4,6,8-10,12-13,19H,3,5,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEVDKPVWCTVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

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